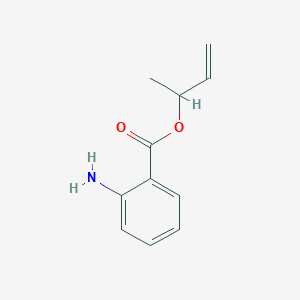

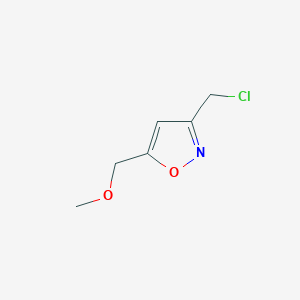

3-碘-4-(异丙磺酰基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

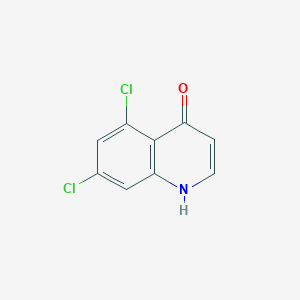

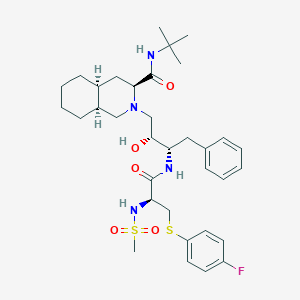

The synthesis of thiophene derivatives, including compounds similar to methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate, involves strategies such as halogenation, O-alkylation, and alkaline hydrolysis. For instance, derivatives of methyl 3-hydroxythiophene-2-carboxylate have been synthesized through straightforward halogenation, followed by alcohol addition and loss of hydrogen chloride to yield thiophene diols. These compounds can further undergo successive O-alkylation and alkaline hydrolysis to produce dialkoxythiophene carboxylic acids (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives have been explored using computational methods like AM1 and MNDO. These studies reveal comparable results for the thiophene framework but differing bond angles for substituent groups, suggesting an equilibrium between conformations. Despite the potential for rotation, the most stable conformations are predicted to be planar, with low energy barriers allowing for significant oscillations (Buemi, 1989).

Chemical Reactions and Properties

The reactivity of thiophene derivatives with various reagents demonstrates their versatility. For example, reactions with methyl 3-amino-2-thiophene carboxylate and orthoesters produce N-(2-carbomethoxy thienyl) imidates, leading to thieno pyrimidinones, showcasing the compound's potential in synthesizing heterocyclic structures (Hajjem, Khoud, & Baccar, 2010).

科学研究应用

合成效用和方法学开发

研究人员已经研究了该化合物在合成化学中的作用,特别是在复杂分子的形成中。例如,它已被用于涉及亲电化合物的远距离官能化反应中,展示了其在有机合成中的多功能性。三碘化钐的促进作用使得与醛、酮和共轭酯发生区域选择性反应成为可能,说明了一种制备具有远程官能团的长链酯的方法 (Yang et al., 2000)。这证明了其在创建具有精确结构特征的药理学相关分子和材料方面的潜力。

催化和反应机理

在催化领域,所讨论的化合物在促进新的反应途径方面发挥着至关重要的作用。对类似噻吩衍生物电化学还原的研究突出了其反应中涉及的复杂机制,为设计更有效的催化过程提供了见解 (Michal Rejňák et al., 2004)。这项研究可以为环境和工业应用开发新的催化系统提供信息。

材料科学和光物理性质

该化合物的应用延伸到材料科学,其衍生物因其光物理性质而被合成。例如,从相关的噻吩甲醛光化学合成 4H-噻吩并[3,2-c]色烯衍生物展示了其在制造具有特定光学性质的材料中的用途,可能对隐蔽标记颜料和有机电子产品有用 (Evgeny B. Ulyankin et al., 2021)。

环境和回收应用

人们还对环境方面感兴趣,特别是对涉及噻吩衍生物的生产过程中使用的溶剂的回收。关于从类似化合物的生产中废弃溶液中回收乙酸的研究突出了化学制造中可持续实践的重要性 (Wang Tian-gui, 2006)。

属性

IUPAC Name |

methyl 3-iodo-4-propan-2-ylsulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLCIKKTUQNBGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CSC(=C1I)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381026 |

Source

|

| Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate | |

CAS RN |

175201-88-4 |

Source

|

| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)